Immunoproteasome Subunit Selectivity
Zetomipzomib maleate exhibits a dual LMP7/LMP2 inhibitory profile (IC50: 39/57 nM for hLMP7/mLMP7 and 131/179 nM for hLMP2/mLMP2) . In contrast, comparator compounds ONX-0914 (PR-957) and PR-924 are selective for only the LMP7 subunit (ONX-0914 IC50 ~73 nM for human LMP7; PR-924 IC50 22 nM) [1]. The dual inhibition of both LMP7 and LMP2 has been identified as a requirement for potent anti-inflammatory cytokine expression inhibition and in vivo efficacy, a feature not achieved by single-subunit LMP7 inhibition [2].
| Evidence Dimension | Immunoproteasome Subunit Inhibition Profile |
|---|---|
| Target Compound Data | LMP7 IC50 = 39 nM (human); LMP2 IC50 = 131 nM (human) |
| Comparator Or Baseline | ONX-0914: LMP7 IC50 ~73 nM (human); no LMP2 inhibition. PR-924: LMP7 IC50 = 22 nM; no LMP2 inhibition. |
| Quantified Difference | Zetomipzomib is the only clinical-stage inhibitor with a dual LMP7/LMP2 profile. Its LMP7 potency is comparable to ONX-0914 but adds LMP2 inhibition. |
| Conditions | In vitro biochemical assays on purified human immunoproteasome subunits. |
Why This Matters
This dual inhibition profile is essential for achieving the desired anti-inflammatory efficacy in autoimmune models, making Zetomipzomib a more relevant tool for preclinical and clinical research in autoimmunity compared to single-subunit inhibitors.
- [1] Ace Therapeutics. PR-924. View Source
- [2] Johnson, H. W. B., et al. (2018). Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616. Journal of Medicinal Chemistry. View Source
